1-bromo-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one
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Description
“1-bromo-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one” is a chemical compound with the molecular formula C9H9BrOS2 and a molecular weight of 277.19. It is part of a novel class of GABA-A alpha5 receptor inverse agonists .
Molecular Structure Analysis
The molecular structure of “1-bromo-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one” can be represented by the SMILES stringBrC1=CC=CC(CSC)=C1
. This indicates that the compound contains a bromine atom attached to a benzene ring, which is further connected to a methylsulfanyl group. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C8H9BrS and it has a molecular weight of 217.13 .Mechanism of Action
The compound is part of a novel class of GABA-A alpha5 receptor inverse agonists . Inverse agonists at the benzodiazepine binding site on the GABA-A chloride ion channel enhance cognitive performance in animals but cannot be used in the treatment of cognitive disorders because of anxiogenic and convulsant side effects .
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS2/c1-12-9-7-5(8(10)13-9)3-2-4-6(7)11/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKNYJAHEXEVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C(=C(S1)Br)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-bromo-3-methylsulfanyl-6,7-dihydro-5H-2-benzothiophen-4-one |
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